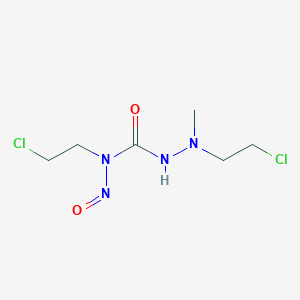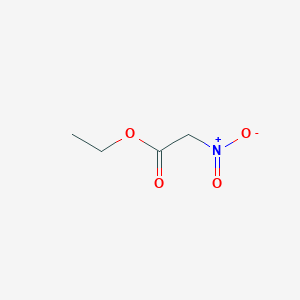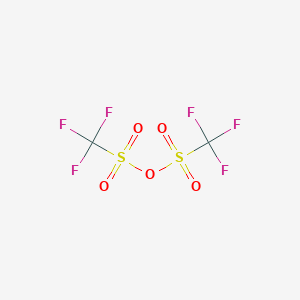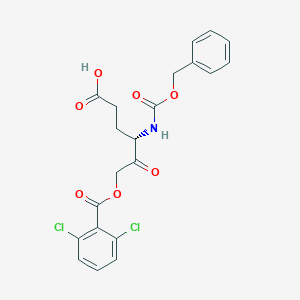
9-Methoxycanthin-6-one
Overview
Description
Mechanism of Action
Target of Action
9-Methoxycanthin-6-one, an alkaloid compound, primarily targets cancer cells . It has been found to exhibit cytotoxic activity against various cancer cell lines, including ovarian cancer (A2780, SKOV-3), breast cancer (MCF-7), colorectal cancer (HT29), skin cancer (A375), and cervical cancer (HeLa) cell lines .
Mode of Action
The compound interacts with its targets by inducing apoptosis, a process of programmed cell death . This interaction results in the inhibition of cancer cell proliferation . The compound’s mode of action is concentration-dependent, meaning the degree of apoptosis induction varies with the concentration of this compound .
Biochemical Pathways
This compound affects the expressions of apoptotic-related proteins, which are involved in the regulation of apoptosis . These proteins include pyruvate kinase (PKM), annexin A2 (ANXA2), galectin 3 (LGAL3), heterogeneous nuclear ribonucleoprotein A1 (HNRNP1A1), peroxiredoxin 3 (PRDX3), and glyceraldehyde-3-phosphate dehydrogenase (GAPDH) . Other proteins such as acetyl-CoA acyltransferase 2 (ACAA2), aldehyde dehydrogenase 1 (ALDH1A1), capping protein (CAPG), eukaryotic translation elongation factor 1 (EEF1A1), malate dehydrogenase 2 (MDH2), purine nucleoside phosphorylase (PNP), and triosephosphate isomerase 1 (TPI1) were also identified to be associated with cell death induced by this compound .
Result of Action
The primary result of this compound’s action is the induction of apoptosis in cancer cells . This leads to a decrease in cancer cell proliferation, contributing to its anti-cancer activities .
Biochemical Analysis
Biochemical Properties
9-Methoxycanthin-6-one interacts with several enzymes, proteins, and other biomolecules. It affects the expressions of apoptotic-related proteins, including pyruvate kinase (PKM), annexin A2 (ANXA2), galectin 3 (LGAL3), heterogeneous nuclear ribonucleoprotein A1 (HNRNP1A1), peroxiredoxin 3 (PRDX3), and glyceraldehyde-3-phosphate dehydrogenase (GAPDH) . Other proteins such as acetyl-CoA acyltransferase 2 (ACAA2), aldehyde dehydrogenase 1 (ALDH1A1), capping protein (CAPG), eukaryotic translation elongation factor 1 (EEF1A1), malate dehydrogenase 2 (MDH2), purine nucleoside phosphorylase (PNP), and triosephosphate isomerase 1 (TPI1) were also identified to be associated with cell death induced by this compound .
Cellular Effects
This compound has been shown to have anti-cancer activities against various cancer cell lines, including ovarian cancer (A2780, SKOV-3), breast cancer (MCF-7), colorectal cancer (HT29), skin cancer (A375), and cervical cancer (HeLa) cell lines . It induces apoptosis in a concentration-dependent manner .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various proteins and enzymes. It affects the expressions of apoptotic-related proteins and induces apoptosis in a concentration-dependent manner . It also affects the expressions of proteins such as PKM, ANXA2, LGAL3, HNRNP1A1, PRDX3, and GAPDH .
Temporal Effects in Laboratory Settings
It has been shown that this compound induces apoptosis in a concentration-dependent manner .
Metabolic Pathways
It has been shown to interact with several enzymes and proteins, suggesting that it may be involved in various metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methoxycanthin-6-one can be achieved through various methods. One common approach involves the use of plant cell culture technology. This method includes the induction of callus tissues from Eurycoma longifolia explants, followed by extraction and purification of the compound . The process typically involves adjusting the pH of the media to 5.7, adding 2.5% gelrite, and autoclaving at 121°C for 15 minutes .
Industrial Production Methods: Industrial production of this compound is still in its nascent stages. the use of plant cell culture techniques offers a promising approach due to its independence from geographical and seasonal variations, ensuring a continuous supply of the compound with uniform quality and yield .
Chemical Reactions Analysis
Types of Reactions: 9-Methoxycanthin-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
9-Methoxycanthin-6-one has a wide range of scientific research applications:
Comparison with Similar Compounds
Canthin-6-one: Shares a similar β-carboline structure but lacks the methoxy group at the 9th position.
4,9-Dimethoxy-5-hydroxycanthin-6-one: Another derivative with additional methoxy and hydroxy groups.
9-Methoxy-(R/S)-5-(1-hydroxyethyl)-canthin-6-one: Contains a hydroxyethyl group in addition to the methoxy group.
Uniqueness: 9-Methoxycanthin-6-one is unique due to its specific methoxy substitution at the 9th position, which contributes to its distinct anti-tumor and anti-inflammatory properties .
Properties
IUPAC Name |
13-methoxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2/c1-19-9-2-3-10-11-6-7-16-12-4-5-14(18)17(15(11)12)13(10)8-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCRARVHWCCRAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C4N2C(=O)C=CC4=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432290 | |
| Record name | CHEBI:66699 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74991-91-6 | |
| Record name | 9-Methoxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74991-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CHEBI:66699 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 9-Methoxycanthin-6-one is a bioactive alkaloid found in the roots of Eurycoma longifolia Jack, also known as Tongkat Ali, a medicinal plant native to Southeast Asia. [, , , , , , ] It belongs to the canthin-6-one class of compounds. [, , , ]
ANone: Studies have shown that this compound exhibits several biological activities, including:
- Cytotoxic activity: It displays cytotoxicity against various human cancer cell lines, including lung, breast, colon, and ovarian cancer cells. [, , , , , ]
- Anti-inflammatory activity: It inhibits the production of pro-inflammatory cytokines like IL-6 and TNF-α in stimulated murine and human macrophages. [, ]
- Antimalarial activity: Studies indicate significant antimalarial activity against Plasmodium falciparum strains. []
- Phosphodiesterase-5 (PDE-5) inhibitory activity: this compound inhibits PDE-5, an enzyme involved in regulating blood flow, suggesting potential applications for erectile dysfunction. []
A: While the exact mechanism of action is still under investigation, research suggests that this compound induces apoptosis (programmed cell death) in cancer cells. [] Proteomic analysis has revealed that it affects the expression of various apoptotic-related proteins, including pyruvate kinase, annexin A2, galectin-3, heterogeneous nuclear ribonucleoprotein A1, peroxiredoxin 3, and glyceraldehyde-3-phosphate dehydrogenase. []
A: this compound is found in various parts of the Eurycoma longifolia plant, with the highest concentration typically detected in the tap root. [, ] It is also present in other parts, including leaves, petioles, stems, rachis, fibrous roots, cotyledons, and the embryo. [, ]
ANone: Yes, this compound can be produced through in vitro plant tissue culture techniques. Research has demonstrated its production in:
- Callus cultures: These cultures, derived from different Eurycoma longifolia explants, have shown the ability to produce the compound. [, ] Notably, fibrous root-derived callus yielded the highest concentration. [, ]
- Hairy root cultures: Transgenic hairy roots, generated using Agrobacterium rhizogenes, have demonstrated a significantly higher yield of this compound compared to wild roots. [, , , ]
ANone: Several factors have been shown to influence this compound production in in vitro cultures:
- Basal Media: Murashige and Skoog (MS) medium generally supports higher this compound content in callus cultures compared to other media like Gamborg, Schenk and Hildebrandt, and White. []
- Medium Strength: Using a quarter-strength MS basal media for callus cultures resulted in higher yields compared to full-strength media. []
- Carbon Source: Fructose, at a concentration of 2% (w/v), has been found to promote higher production of this compound in callus cultures compared to other carbon sources tested. []
- Plant Growth Regulators: The addition of dicamba, a plant growth regulator, at a specific concentration (3.0 mg/L) to the culture media enhanced this compound production in callus cultures. []
- Initial pH: An initial pH of 5.5 in the culture media yielded the highest this compound production in Eurycoma longifolia callus cultures. []
- Elicitors: Elicitation using methyl jasmonate, salicylic acid, and yeast extract has been shown to enhance the production of this compound in hairy root cultures. [, , , ]
A: Yes, the complex matrices of Eurycoma longifolia and Eurycoma harmandiana extracts can pose challenges for chromatographic separation and analysis of this compound and other canthin-6-one alkaloids. [] While techniques like micellar liquid chromatography (MLC) have been explored, conventional high-performance liquid chromatography (HPLC) currently demonstrates superior performance for analyzing these compounds, especially in complex matrices and low concentrations. []
A: Studies using liver microsomes revealed that this compound undergoes metabolism, primarily through hydroxylation and O-demethylation. [] The metabolites detected in in vitro studies were consistent with those found in urine and serum samples after ingestion of either pure this compound or Eurycoma longifolia root extract. []
A: The identification of specific metabolites, including the glucuronide of this compound and its O-demethylated product, in biological samples could serve as potential markers for detecting the use of Eurycoma longifolia preparations in doping control. []
ANone: In addition to this compound, other canthin-6-one alkaloids isolated from Eurycoma longifolia include:
- Canthin-6-one [, , ]
- 9-Hydroxycanthin-6-one [, , ]
- 9,10-Dimethoxycanthin-6-one [, ]
- Canthin-6-one-N-oxide [, ]
- 9-Hydroxycanthin-6-one-N-oxide []
- 4,9-Dimethoxycanthin-6-one []
- 10-Hydroxy-11-methoxycanthin-6-one []
ANone: Future research on this compound could focus on:
- Exploring potential synergistic effects of this compound with other established drugs. []
- Investigating its potential for use in combination with existing chemotherapeutic agents for cancer treatment. []
- Developing and validating robust analytical methods for the quantification of this compound in various biological matrices to support pharmacokinetic and bioavailability studies. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1H-Pyrido[3,4-B][1,4]oxazine](/img/structure/B140622.png)

![(S,S)-1-Dicyclohexylphosphino-2-[1-(dicyclohexylphosphino)ethyl]ferrocene](/img/structure/B140632.png)



